2-Isopropyloxirane, also known as propylene oxide, is a member of the epoxide family of organic compounds. It is a colorless, volatile liquid with a characteristic ether-like odor and is used primarily as a chemical intermediate in the production of polyether polyols for polyurethane foams, as well as in the production of propylene glycol and glycol ethers. The compound is also used as a fumigant, sterilant, and in the preparation of various organic substances.
The mechanism of action of 2-Isopropyloxirane involves its ability to undergo ring-opening reactions due to the strain of the three-membered epoxide ring. This reactivity is exploited in various chemical syntheses. For example, in the presence of nucleophiles, the epoxide ring can open to form a range of different products, depending on the conditions and the nucleophiles present. This reactivity is not directly discussed in the provided papers, but it is a well-known characteristic of epoxides in general.
Isoprostanes, which are produced from arachidonic acid via a free-radical-catalyzed mechanism, are closely related to the chemistry of epoxides like 2-Isopropyloxirane. They serve as reliable markers of lipid peroxidation and have been linked to various diseases associated with oxidative stress, such as ischaemia-reperfusion, atherosclerosis, and inflammation123. The quantification of F(2)-isoprostanes, in particular, provides a unique opportunity to investigate lipid peroxidation in human diseases and offers a biomarker for rational dose selection of antioxidants123.
2,6-Diisopropylphenol, which is structurally related to 2-Isopropyloxirane by virtue of its isopropyl groups, has been studied for its uncoupling effects in isolated rat liver mitochondria4. This compound, known as propofol, is a widely used general anesthetic. The study of its effects on mitochondrial ATP production and membrane permeability provides insights into the pharmacological action of isopropyl-substituted compounds4.
Isoproterenol, a compound structurally distinct but functionally related to 2-Isopropyloxirane, has been studied for its effects on the expression of the angiotensinogen gene in kidney cells8. It has also been investigated for its interaction with antiarrhythmic agents in guinea pig myocytes, providing insights into the mechanisms of action of beta-adrenoceptor agonists5.
The metabolic chiral inversion and dispositional enantioselectivity of 2-arylpropionic acids, which include isopropyl groups, have significant implications for their pharmacological activity and the development of safer and more effective NSAIDs6.
Isopropyl 1,4-dihydro-2,6-dimethyl-3-nitro-4-pyridinylpyridine-5-carboxylate racemates and enantiomers have been synthesized and studied for their calcium channel agonist-antagonist modulation activities7. These studies contribute to the understanding of calcium channel function and the potential development of new therapeutic agents for cardiovascular diseases7.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6